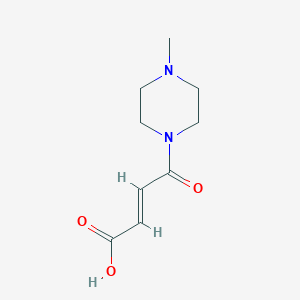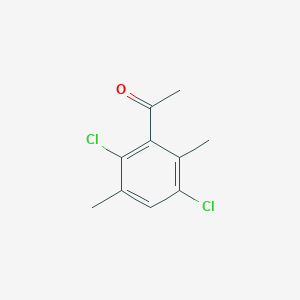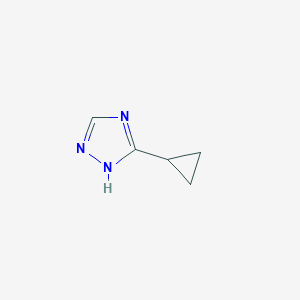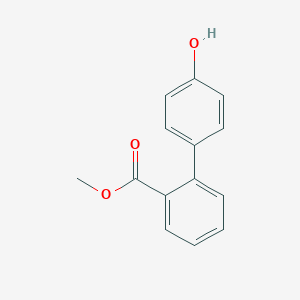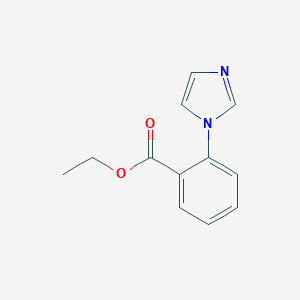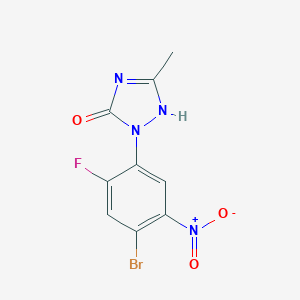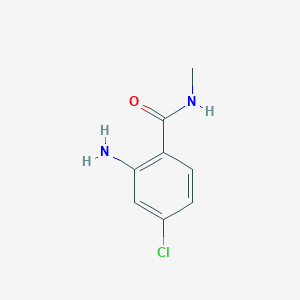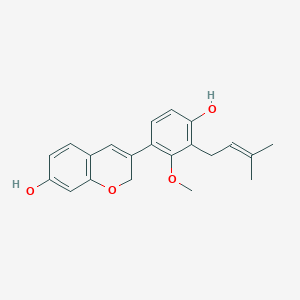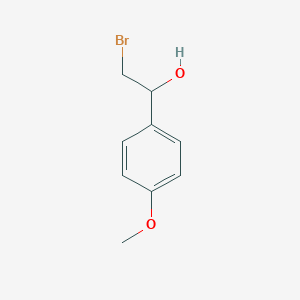
2-Bromo-1-(4-methoxyphenyl)ethanol
Vue d'ensemble
Description
“2-Bromo-1-(4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H11BrO2 . It is also known by other names such as “α-Bromo-p-methoxyacetophenone”, “α-Bromo-4-methoxyacetophenone”, and “2-Bromo-1-(4-methoxyphenyl)-1-ethanone” among others .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(4-methoxyphenyl)ethanol” can be represented by the InChI string: InChI=1S/C9H9BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-1-(4-methoxyphenyl)ethanol” is 229.071 . Other physical and chemical properties such as density, melting point, boiling point, solubility, and refractive index are not available in the search results .Applications De Recherche Scientifique
Metabolism Studies
2-Bromo-1-(4-methoxyphenyl)ethanol has been identified as a metabolite in studies investigating the in vivo metabolism of psychoactive substances. For instance, Kanamori et al. (2002) found that it is a metabolite of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, indicating the presence of metabolic pathways involving this compound in biological systems (Kanamori et al., 2002).
Biocatalytic Synthesis
In the field of biocatalysis, 2-Bromo-1-(4-methoxyphenyl)ethanol has been synthesized using specific biocatalysts. Kavi et al. (2021) optimized the biocatalytic production of the enantiopure form of this compound using Lactobacillus senmaizuke, highlighting its significance in producing drug intermediates, such as antihistamines (Kavi et al., 2021).
Enzymatic Reduction
Studies on the enantioselective reductions of various acetophenone derivatives also mention the relevance of 2-Bromo-1-(4-methoxyphenyl)ethanol. For example, Mączka and Mironowicz (2004) conducted enzymatic reductions using roots of carrot and celeriac, producing enantiomerically pure forms of related compounds (Mączka & Mironowicz, 2004).
Chemical Synthesis
The compound has been used in various chemical syntheses. Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, illustrating its utility in synthetic chemistry (Tan Bin, 2011).
Asymmetric Biosynthesis
Lou Wenyong (2011) explored the asymmetric biosynthesis of (S)-1-(4-Methoxyphenyl)ethanol, demonstrating the impact of various reaction systems on the efficiency of the biocatalytic process. This research underscores the adaptability of 2-Bromo-1-(4-methoxyphenyl)ethanol in different biosynthetic environments (Lou Wenyong, 2011).
Safety And Hazards
The safety data sheet for “2-Bromo-1-(4-methoxyphenyl)ethanol” suggests that it should not be released into the environment . In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Propriétés
IUPAC Name |
2-bromo-1-(4-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLBVKRIOOBGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558475 | |
| Record name | 2-Bromo-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-methoxyphenyl)ethanol | |
CAS RN |
19922-83-9 | |
| Record name | α-(Bromomethyl)-4-methoxybenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19922-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-(4-methoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00558475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

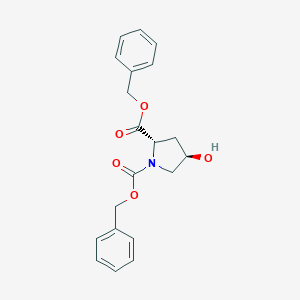

![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
